1,4,5-Trimethyl-1H-imidazole-2-carbonitrile
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Overview
Description
1,4,5-Trimethyl-1H-imidazole-2-carbonitrile is a heterocyclic organic compound that belongs to the imidazole family Imidazoles are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4,5-Trimethyl-1H-imidazole-2-carbonitrile can be synthesized through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild and allow for the inclusion of various functional groups, such as aryl halides and aromatic heterocycles . Another method involves the use of methyl halides and imidazole compounds to construct the imidazole ring .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1,4,5-Trimethyl-1H-imidazole-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced imidazole compounds.
Substitution: The nitrile group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and organometallic compounds are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted imidazole derivatives, which can have different functional groups attached to the imidazole ring, enhancing their chemical and biological properties.
Scientific Research Applications
1,4,5-Trimethyl-1H-imidazole-2-carbonitrile has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as catalysts and dyes for solar cells.
Mechanism of Action
The mechanism of action of 1,4,5-Trimethyl-1H-imidazole-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. Additionally, it can interact with nucleic acids and proteins, affecting various cellular processes. The presence of the nitrile group allows for strong interactions with biological targets, enhancing its efficacy.
Comparison with Similar Compounds
Similar Compounds
1,2,4,5-Tetramethylimidazole: Similar in structure but lacks the nitrile group, which affects its reactivity and applications.
2,4,5-Trimethylimidazole: Lacks the nitrile group and has different substitution patterns, leading to variations in chemical properties and applications.
Uniqueness
1,4,5-Trimethyl-1H-imidazole-2-carbonitrile is unique due to the presence of the nitrile group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C7H9N3 |
---|---|
Molecular Weight |
135.17 g/mol |
IUPAC Name |
1,4,5-trimethylimidazole-2-carbonitrile |
InChI |
InChI=1S/C7H9N3/c1-5-6(2)10(3)7(4-8)9-5/h1-3H3 |
InChI Key |
FPKJCRNPYIHYOJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C(=N1)C#N)C)C |
Origin of Product |
United States |
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